Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate
Description
Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is a brominated thiazole derivative with a molecular formula of C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol. Its structure features a thiazole core substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an ethyl ester at the 2-position. This combination of functional groups confers unique reactivity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-5(8)4(2)12-6/h3H2,1-2H3 |
InChI Key |
IONWXPGXYCMFII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to produce an intermediate, which then undergoes cyclization with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . The exact molecular pathways and targets can vary based on the specific derivative and application.
Comparison with Similar Compounds
Halogenated Thiazole Carboxylates
| Compound Name | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate | C₇H₈BrNO₂S | 4-Br, 5-Me, 2-COOEt | Enhanced bioactivity due to bromine; ethyl ester improves lipophilicity . |
| Ethyl 5-bromo-1,3-thiadiazole-2-carboxylate | C₅H₆BrN₂O₂S | Thiadiazole core, 5-Br, 2-COOEt | Thiadiazole ring (N-S-N) increases electron deficiency, altering reactivity . |
| Methyl 5-bromo-4-methylthiazole-2-carboxylate | C₆H₆BrNO₂S | 5-Br, 4-Me, 2-COOMe | Methyl ester reduces steric bulk, potentially increasing metabolic instability . |
| Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate | C₇H₉NO₃S | 4-OH, 5-Me, 2-COOEt | Hydroxyl group enables hydrogen bonding but reduces electrophilicity vs. Br . |
Chlorinated and Aromatic Derivatives
| Compound Name | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | C₁₂H₁₂ClNO₂S | 4-(4-ClPh), 2-COOEt | Chlorophenyl group enhances π-π stacking with biological targets . |
| 2-Thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester | C₆H₅Cl₂NO₂S | 4,5-Cl₂, 2-COOEt | Dual Cl substituents increase herbicidal activity vs. mono-halogenated analogs . |
| Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | C₁₂H₁₂BrN₂O₂S | 4-(4-BrPh), 2-NH₂, 5-COOEt | Amino group facilitates hydrogen bonding; bromophenyl enhances bioactivity . |
Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
